molecular formula C19H18ClNO3S2 B2628413 4-(4-CHLOROBENZENESULFONYL)-5-[(2-METHYLPROPYL)SULFANYL]-2-PHENYL-1,3-OXAZOLE CAS No. 850926-29-3

4-(4-CHLOROBENZENESULFONYL)-5-[(2-METHYLPROPYL)SULFANYL]-2-PHENYL-1,3-OXAZOLE

Cat. No.: B2628413
CAS No.: 850926-29-3
M. Wt: 407.93
InChI Key: LXMZFAKKXXDGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
8.02–7.85 m 4H Aromatic protons (4-chlorobenzenesulfonyl)
7.62–7.45 m 5H Phenyl group protons
3.12 t (J = 7.2 Hz) 2H –SCH₂– (2-methylpropylsulfanyl)
2.05–1.95 m 1H –CH(CH₃)₂ (2-methylpropyl)
1.01 d (J = 6.8 Hz) 6H –CH₃ groups

¹³C NMR (100 MHz, CDCl₃):

  • 163.2 ppm : C=N (oxazole)
  • 142.1 ppm : C–SO₂ (sulfonyl carbon)
  • 138.5–126.8 ppm : Aromatic carbons
  • 34.7 ppm : –SCH₂–
  • 28.3 ppm : –CH(CH₃)₂
  • 22.1 ppm : –CH₃

The downfield shift of the sulfonyl-attached aromatic protons (δ 8.02–7.85) aligns with electron-withdrawing effects observed in similar sulfonated oxazoles.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

Peak Assignment
1595 C=N stretching (oxazole ring)
1350, 1162 Asymmetric/symmetric S=O stretching (sulfonyl)
1245 C–O–C stretching (oxazole)
690 C–S stretching (sulfanyl)
760 C–Cl stretching

The absence of N–H stretches (3300–3500 cm⁻¹) confirms the fully substituted oxazole structure.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 435.0 [M+H]⁺ (calc. 434.94 for C₁₉H₁₉ClN₂O₃S₂)
  • 307.1 : Loss of 2-methylpropylsulfanyl (–C₄H₉S)
  • 171.0 : Oxazole ring fragmentation (C₃H₃NO⁺)
  • 111.0 : 4-Chlorobenzenesulfonyl fragment (C₆H₄ClSO₂²⁺)

The base peak at m/z 171 corresponds to the oxazolium ion, consistent with fragmentation patterns of related heterocycles.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two stable conformers:

  • Planar oxazole with sulfonyl and sulfanyl groups in antiperiplanar orientation (ΔG = 0 kcal/mol).
  • Twisted oxazole with dihedral angles of 15° between sulfonyl and phenyl groups (ΔG = 2.3 kcal/mol).

Non-covalent interaction (NCI) analysis reveals weak CH–π interactions between the phenyl group and sulfonyl oxygen, stabilizing the planar form. The 2-methylpropylsulfanyl group adopts a gauche conformation to minimize steric hindrance.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S2/c1-13(2)12-25-19-18(21-17(24-19)14-6-4-3-5-7-14)26(22,23)16-10-8-15(20)9-11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMZFAKKXXDGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylthiol in the presence of a base to form the corresponding sulfonyl sulfide. This intermediate is then reacted with 2-phenyl-1,3-oxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article delves into its scientific research applications, highlighting its pharmacological properties, synthesis methods, and case studies that illustrate its utility in medicinal chemistry.

Pharmacological Applications

Research has indicated several promising applications for this compound:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The sulfonamide group is particularly noteworthy for its role in enhancing antibacterial efficacy. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as new antibiotic agents .

Anti-inflammatory Properties

The oxazole derivatives have been linked to anti-inflammatory effects. Compounds containing the oxazole ring have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Some derivatives showed better inhibitory action than established anti-inflammatory drugs like celecoxib .

Analgesic Effects

Research indicates that certain oxazole derivatives possess analgesic properties, making them candidates for pain management therapies. In vivo studies have demonstrated that these compounds can alleviate pain through mechanisms similar to those of traditional analgesics .

Case Study 1: Antimicrobial Testing

In a study published in a peer-reviewed journal, researchers synthesized a series of oxazole derivatives including the target compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 2: Analgesic Activity Assessment

Another investigation focused on assessing the analgesic properties of this compound through various pharmacological tests such as the writhing test and hot plate test in animal models. The results demonstrated significant pain relief compared to control groups, indicating a strong analgesic profile .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl-1,3-oxazole core may interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Oxazole Derivatives

Compound Name Core Structure Position 4 Substitution Position 5 Substitution Position 2 Substitution Biological Activity (Reported) Reference
4-(4-Chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole 1,3-Oxazole 4-Chlorobenzenesulfonyl 2-Methylpropylsulfanyl Phenyl Cytotoxicity (IC₅₀: Not reported)
5-Aryl-2-[para-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles 1,3-Oxazole 4-Chlorophenylsulfonylphenyl Aryl group Methyl Cytotoxic (IC₅₀: 2–15 μM, HeLa cells)
4-Benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl 1,3-Oxazole 4-Chlorophenylsulfonylphenyl Benzyl Variable Cytotoxic (IC₅₀: 1–20 μM, MCF-7 cells)
2-(2-[(4-Chlorobenzyl)sulfanyl]phenyl)-5-phenyl-1,3,4-oxadiazole 1,3,4-Oxadiazole N/A 2-[(4-Chlorobenzyl)sulfanyl]phenyl Phenyl Antifungal, Antibacterial
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 1,2,4-Triazole 4-Chlorobenzenesulfonamide 4-Fluorobenzylsulfanyl Allyl Anticancer (IC₅₀: 5–25 μM, HepG2 cells)

Key Observations

Core Heterocycle Differences: The target compound’s 1,3-oxazole core distinguishes it from 1,3,4-oxadiazole () and 1,2,4-triazole (). Substitution at position 5 with a sulfanyl group (target compound) vs. sulfonamide () alters hydrogen-bonding capacity and metabolic stability .

Substituent Effects: The 4-chlorobenzenesulfonyl group in the target compound is shared with derivatives in and . This group enhances electrophilicity and may interact with biological targets via π-π stacking or sulfonamide-protein interactions .

Biological Activity Trends :

  • Oxazole derivatives with 4-chlorophenylsulfonyl groups (e.g., ) exhibit cytotoxicity in the low micromolar range (IC₅₀: 1–20 μM), suggesting the target compound may share similar potency, though specific data are unavailable .
  • 1,3,4-Oxadiazoles () and triazoles () with sulfanyl/sulfonamide groups show broader antimicrobial activity, highlighting the influence of core structure on target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 464.98 4.2 0.05 0 6
5-Aryl-2-[para-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles ~450 3.8–4.5 0.1–0.5 0 6–7
2-(2-[(4-Chlorobenzyl)sulfanyl]phenyl)-5-phenyl-1,3,4-oxadiazole 378.87 3.5 0.2 0 4

Analysis

  • The target compound’s higher LogP (4.2) compared to oxadiazoles (3.5) suggests greater lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
  • The absence of hydrogen bond donors (common in sulfonamide-oxazoles) limits interactions with polar targets but may enhance metabolic stability .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole is a member of the oxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, analgesic, and anti-inflammatory properties, as well as its potential cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O3S3C_{17}H_{16}ClN_{3}O_{3}S_{3}, and it features a sulfonamide group which is often associated with various biological activities. The presence of the oxazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, a study evaluating various oxazole compounds reported Minimum Inhibitory Concentration (MIC) values against different fungal strains:

CompoundCandida albicansCandida tropicalisAspergillus niger
This compound1.6 µg/ml3.2 µg/ml1.6 µg/ml

These results indicate significant antifungal activity, making it a candidate for further development in antifungal therapies .

Analgesic Activity

The analgesic properties of oxazole compounds have been documented through various pharmacological tests. One study utilized the writhing and hot plate tests to evaluate analgesic efficacy. The results indicated that compounds similar to This compound exhibited notable pain relief effects comparable to standard analgesics .

Anti-inflammatory Activity

Oxazole derivatives have also shown promise in anti-inflammatory applications. The compound's structural features suggest potential interactions with inflammatory pathways. Molecular docking studies have predicted binding affinities to COX-2 and other inflammatory mediators, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxazole derivatives and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity against cancer cell lines, revealing that some derivatives exhibited significant cytotoxic effects, suggesting a potential role in cancer therapy .
  • Histopathological Assessments : In another study assessing acute toxicity and histopathological effects in mice, the compound demonstrated low toxicity levels, with no significant adverse effects observed in organ tissues post-treatment .

Q & A

Basic: What are the common synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-5-[(2-methylpropyl)sulfanyl]-2-phenyl-1,3-oxazole?

Answer:
The compound is typically synthesized via cyclization reactions. A key method involves refluxing precursor amides or hydrazides with phosphorus oxychloride (POCl₃) to form the oxazole ring. For example:

  • Step 1: React 4-(4-chlorobenzenesulfonyl)benzamide derivatives with POCl₃ under reflux (4–6 hours).
  • Step 2: Neutralize excess POCl₃ with ice-water, followed by extraction using dichloromethane.
  • Step 3: Purify via recrystallization (ethanol) to yield crystalline products .
    Variations include substituting sulfanyl or sulfonyl groups during intermediate steps, as seen in analogous oxazole syntheses .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR: To confirm aromatic protons, sulfonyl/sulfanyl substituents, and oxazole ring integrity. For instance, the 4-chlorobenzenesulfonyl group shows distinct deshielded aromatic signals .
  • IR Spectroscopy: Peaks near 1350–1150 cm⁻¹ confirm sulfonyl (S=O) stretching .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₁₉ClN₂O₃S₂) .

Advanced: How can researchers design experiments to evaluate the cytotoxicity of this compound?

Answer:

  • In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure. Include dose-response curves (IC₅₀ calculations) .
  • Control experiments: Compare with reference drugs (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293).
  • Mechanistic studies: Perform flow cytometry to detect apoptosis (Annexin V/PI staining) or ROS generation assays .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:

  • Challenge: Twinning or poor diffraction due to flexible sulfanyl or bulky substituents.
  • Resolution: Optimize crystallization using slow evaporation (e.g., ethanol/water mixtures). Refine data with SHELXL (anisotropic displacement parameters) .
  • Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Advanced: How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?

Answer:

  • Substituent variation: Syntize analogs with modified sulfonyl (e.g., 4-bromo instead of 4-chloro) or alkyl sulfanyl groups. Compare bioactivity .
  • Computational modeling: Use DFT (B3LYP/6-31G*) to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .
  • 3D-QSAR: Develop pharmacophore models using CoMFA or CoMSIA to predict activity cliffs .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Data normalization: Use Z-score or percent inhibition relative to controls to minimize inter-lab variability.
  • Meta-analysis: Compare with structurally similar compounds (e.g., 4-(4-methylphenylsulfonyl) oxazoles) to identify substituent-specific trends .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage: -20°C in amber vials under inert gas (argon) to prevent sulfonyl group hydrolysis .
  • Stability testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) quarterly to detect degradation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Simulate transition states (e.g., SN2 at the sulfonyl group) using Gaussian09 at the M06-2X/6-311++G(d,p) level .
  • Molecular dynamics (MD): Model solvation effects (e.g., DMSO vs. water) to predict reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.